Selective Inhibition of SLC1A4/5 vs. Broad Prolyl Hydroxylase Inhibition
N-Hydroxy-L-proline derivatives demonstrate a distinct target profile compared to common proline analogues like cis-4-hydroxy-L-proline, which primarily act as prolyl hydroxylase inhibitors [1]. Research has shown that derivatives of N-Hydroxy-L-proline act as selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) [2]. This is a different mechanism from the class of proline analogues described in EP 0294380, which includes cis-4-hydroxy-L-proline and L-azetidine-2-carboxylic acid as modulators of collagen synthesis [3]. The reported IC50 range for N-Hyp derivatives against SLC1A4/5 is 0.8–1.2 µM .
| Evidence Dimension | Target Selectivity |
|---|---|
| Target Compound Data | SLC1A4 and SLC1A5 transporters (derivatives IC50: 0.8–1.2 µM) |
| Comparator Or Baseline | cis-4-hydroxy-L-proline, L-azetidine-2-carboxylic acid: Prolyl hydroxylase inhibitors |
| Quantified Difference | Not applicable; mechanism and target class differ |
| Conditions | Electrophysiological and radiolabeled uptake assays; HEK293 cells expressing human SLC1A4/5 |
Why This Matters
This difference in molecular target dictates that N-Hydroxy-L-proline is the required reagent for studies on glutamine transport in cancer, not a generic proline hydroxylase inhibitor.
- [1] European Patent EP 0294380 A4. (1990). Stimulation of Angiogenesis. View Source
- [2] Lyda, T. A., et al. (2024). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Molecules, 29(10), 2330. View Source
- [3] European Patent EP 0294380 A4. (1990). Stimulation of Angiogenesis. View Source
